Para-cyclohexyl-phenylacetamide

Description

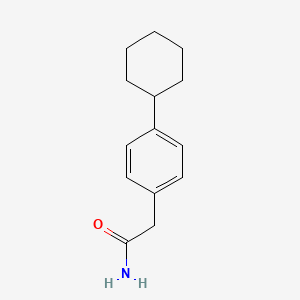

Para-cyclohexyl-phenylacetamide is a synthetic organic compound belonging to the phenylacetamide class. Its structure consists of a phenyl ring substituted with a cyclohexyl group at the para position, linked to an acetamide moiety. Notably, cyclohexyl-substituted phenylacetamides have gained attention in recent years due to their association with New Psychoactive Substances (NPS), as highlighted in a 2024 UNODC report .

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

2-(4-cyclohexylphenyl)acetamide |

InChI |

InChI=1S/C14H19NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,15,16) |

InChI Key |

LNZYXYVKSRJMJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AH-7921 (Cyclohexylbenzamide Derivative)

- Structural Differences : AH-7921 replaces the phenylacetamide group in Para-cyclohexyl-phenylacetamide with a benzamide moiety. The cyclohexyl group is retained but positioned differently, leading to distinct receptor-binding profiles.

- Pharmacological Activity: AH-7921 is a synthetic opioid with µ-opioid receptor agonism, exhibiting analgesic potency comparable to morphine .

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

- Structural Differences : Paracetamol features a hydroxyl group at the para position of the phenyl ring instead of a cyclohexyl group. This substitution drastically alters polarity and metabolism.

- Pharmacokinetics: Paracetamol undergoes hepatic glucuronidation (90%) and cytochrome P450-mediated oxidation (5–10%), producing the toxic metabolite NAPQI.

- Therapeutic Use : Paracetamol is a widely used analgesic/antipyretic, while this compound lacks established medical applications.

Pharmaceutical Acetamide Derivatives (e.g., Compounds)

- Example Compound: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

- Structural Complexity: These derivatives feature stereochemical complexity (e.g., multiple chiral centers) and additional functional groups (e.g., amino, hydroxy), enabling targeted interactions with enzymes or receptors.

- Applications : Such compounds are often investigational drugs with antimicrobial or antitumor activity. This compound’s simpler structure may limit its specificity compared to these derivatives.

Data Table: Key Structural and Functional Comparisons

*Molecular weights for this compound and derivatives are estimated based on structural formulae.

Research Findings and Implications

- NPS Context: The 2024 UNODC report identifies cyclohexyl-phenylacetamides as emerging NPS with structural modifications designed to evade legal restrictions.

- Toxicity Concerns : Cyclohexyl substitution in acetamides correlates with delayed metabolic clearance in rodent studies, raising concerns about cumulative toxicity .

- Regulatory Gaps : The absence of this compound in EPA and CAS databases (2006–2017) underscores the need for updated chemical surveillance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.